molecular formula C22H30O5 B14335346 Feruginidin CAS No. 109517-73-9

Feruginidin

Cat. No.: B14335346
CAS No.: 109517-73-9
M. Wt: 374.5 g/mol
InChI Key: FPUSCWGZFFIOSW-XZJNEJNUSA-N
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Description

Feruginidin is a naturally occurring anthocyanidin, a type of flavonoid pigment found in various plants. It is known for its vibrant red to purple color, which contributes to the pigmentation of flowers, fruits, and leaves. Anthocyanidins like this compound play a crucial role in plant physiology, including attracting pollinators and protecting against UV radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions: Feruginidin can be synthesized through several methods, including the condensation of appropriate phenolic compounds. One common synthetic route involves the use of chalcone intermediates, which undergo cyclization and subsequent oxidation to form the anthocyanidin structure. The reaction conditions typically involve acidic environments and controlled temperatures to ensure proper formation of the compound.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources rich in anthocyanins, such as berries and certain flowers. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: Feruginidin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinonoid intermediates, which are important in the formation of stable pigments.

    Reduction: Reduction reactions can convert this compound to its leucoanthocyanidin form, which is colorless.

    Substitution: Substitution reactions, particularly involving hydroxyl groups, can modify the chemical structure and properties of this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, ascorbic acid.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Quinonoid intermediates.

    Reduction Products: Leucoanthocyanidins.

    Substitution Products: Various acylated or alkylated derivatives.

Scientific Research Applications

Feruginidin has a wide range of applications in scientific research:

    Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

    Biology: Studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. This compound’s ability to modulate signaling pathways makes it a candidate for therapeutic applications.

    Industry: Utilized in the food industry as a natural colorant and in cosmetics for its pigmentation properties.

Mechanism of Action

Feruginidin exerts its effects through various molecular mechanisms:

    Antioxidant Activity: this compound neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing cellular damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anti-cancer Properties: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the MAPK and PI3K/Akt pathways.

Comparison with Similar Compounds

    Cyanidin: Known for its red color and found in many red berries.

    Delphinidin: Exhibits a blue to purple color and is found in grapes and blueberries.

    Pelargonidin: Responsible for the orange to red color in strawberries and red radishes.

Feruginidin’s unique properties, such as its specific color and stability under various conditions, make it a valuable compound for research and industrial applications.

Properties

CAS No.

109517-73-9

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

[(3R,3aS)-3-hydroxy-6-(hydroxymethyl)-8a-methyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate

InChI

InChI=1S/C22H30O5/c1-14(2)22(26)11-10-21(3)9-8-15(13-23)12-18(19(21)22)27-20(25)16-4-6-17(24)7-5-16/h4-8,14,18-19,23-24,26H,9-13H2,1-3H3/t18?,19-,21?,22-/m1/s1

InChI Key

FPUSCWGZFFIOSW-XZJNEJNUSA-N

Isomeric SMILES

CC(C)[C@@]1(CCC2([C@H]1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O

Canonical SMILES

CC(C)C1(CCC2(C1C(CC(=CC2)CO)OC(=O)C3=CC=C(C=C3)O)C)O

Origin of Product

United States

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